molecular formula C18H26N5O14P B3030403 Oxidase, urate CAS No. 9002-12-4

Oxidase, urate

货号: B3030403
CAS 编号: 9002-12-4
分子量: 567.4 g/mol
InChI 键: VPXDHZMLJOJKOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Primary Catalytic Reaction

Urate oxidase facilitates the oxidation of uric acid (UA) in the presence of molecular oxygen and water, producing HIU and hydrogen peroxide:

Uric acid+O2+H2O5 hydroxyisourate+H2O2\text{Uric acid}+\text{O}_2+\text{H}_2\text{O}\rightarrow \text{5 hydroxyisourate}+\text{H}_2\text{O}_2

This reaction occurs in the peroxisomes of liver hepatocytes and is cofactor-independent, distinguishing it from other oxidases .

Key Features :

  • Substrate binding involves hydrogen bonds with conserved residues (Arg 176 and Gln 228), stabilizing the urate dianion intermediate .

  • Oxygen acts as an electron acceptor, forming a transient urate radical intermediate before HIU synthesis .

Reaction Mechanism

The enzyme employs a multi-step radical-based mechanism:

  • Deprotonation : Uric acid (N3 monoanion) tautomerizes to 8-hydroxyxanthine, stabilized by Thr 57 and Lys 10 via a proton relay system .

  • Electron Transfer : The substrate donates electrons to molecular oxygen, forming a dioxygen radical (O2\text{O}_2^-) and a urate radical intermediate .

  • Hydroperoxide Formation : The dioxygen radical combines with the urate radical, generating a hydroperoxide intermediate .

  • Hydration : A catalytic water molecule attacks the hydroperoxide, yielding HIU and releasing H2O2\text{H}_2\text{O}_2 .

Structural Insights :

  • Neutron crystallography reveals that chloride ions inhibit the reaction by competing with oxygen at the active site, trapping the enzyme-substrate complex at the 8-hydroxyxanthine stage .

  • Mutations distant from the active site (e.g., F216S) alter substrate affinity by disrupting dynamic protein interactions .

Downstream Reactions and Intermediates

HIU undergoes further enzymatic processing:

StepReactionEnzymeProduct
1Hydrolysis of HIUHIU hydrolase (Urah)2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU)
2Decarboxylation of OHCUOHCU decarboxylase (Urad)S-(+)-allantoin
  • Stereochemical Control : Enzymatic conversion ensures exclusive production of S-(+)-allantoin, whereas spontaneous HIU degradation yields racemic allantoin .

  • Kinetic Interference : HIU absorbs UV light at 292 nm, complicating urate oxidase activity assays unless Urah is included to eliminate HIU .

Inhibition and Regulatory Factors

InhibitorMechanismEffect
Cyanide (CN\text{CN}^-)Competes with oxygen at the active siteBlocks hydroperoxide formation
Chloride (Cl\text{Cl}^-)Traps substrate as 8-hydroxyxanthinePrevents tautomerization and electron transfer
XanthineCompetitive inhibitionIncreases apparent KMK_M for urate

pH Dependence :

  • Optimal activity occurs at pH >8, but catalysis proceeds at physiological pH due to a protonatable group (pKa ≈6.3) near the active site .

Catalytic Residues and Mutational Analysis

ResidueRole
Arg 176Stabilizes urate dianion via hydrogen bonding
Gln 228Anchors purine ring orientation
Thr 57*Mediates proton transfer via a water network
Lys 10*Activates catalytic water molecule

Directed Evolution Insights :

  • Mutations like D44V/Q268R enhance catalytic efficiency (kcat/KMk_{cat}/K_M) by 129% through epistatic effects on protein dynamics .

Clinical and Biotechnological Implications

  • Hyperuricemia Treatment : Recombinant urate oxidase (rasburicase) rapidly reduces serum uric acid levels in tumor lysis syndrome, outperforming allopurinol .

  • Enzyme Engineering : Marine microbial urate oxidases (e.g., from Priestia flexa) show promise for industrial-scale production due to high stability and activity .

This synthesis integrates structural, mechanistic, and biochemical data to elucidate urate oxidase’s role in purine catabolism. The enzyme’s cofactor-independent mechanism and evolutionary loss in humans underscore its significance in both basic biochemistry and clinical applications.

科学研究应用

Therapeutic Applications

  • Treatment of Hyperuricemia and Gout
    • Urate oxidase is primarily used to lower uric acid levels in patients suffering from hyperuricemia and gout. Traditional treatments include allopurinol, but urate oxidase offers an alternative approach by directly converting uric acid into allantoin, which is more easily excreted by the kidneys .
    • Recent studies have demonstrated that engineered forms of urate oxidase, such as ALLN-346, have shown significant efficacy in reducing plasma urate levels in animal models. In a study involving URKO mice (uricase-deficient), ALLN-346 administration resulted in a 44% reduction in hyperuricemia over seven days and 28% over 19 days .
  • Chronic Kidney Disease (CKD) Management
    • Patients with CKD often face challenges in managing uric acid levels due to impaired kidney function. Engineered urate oxidases that are not absorbed into circulation present a promising strategy to manage hyperuricemia without exacerbating renal burden . The ability to degrade urate secreted into the gastrointestinal tract could provide a safer therapeutic option for these patients.

Diagnostic Applications

Urate oxidase is also utilized in diagnostic kits for measuring uric acid levels in biological samples. Its enzymatic activity can be harnessed to develop assays that provide accurate quantification of uric acid, which is critical for diagnosing conditions associated with abnormal purine metabolism.

Innovative Developments

  • Directed Evolution of Urate Oxidase
    • Advances in biotechnology have led to the development of mutant forms of urate oxidase with enhanced catalytic efficiency. Techniques such as error-prone polymerase chain reaction have been employed to generate variants that exhibit improved activity and stability, making them more effective for therapeutic use .
  • Nanozymes as Alternatives
    • Research into nanozymes has introduced novel materials that mimic the activity of natural enzymes like urate oxidase. For instance, mixed valence state metal-organic frameworks (MVSM) have demonstrated uricase-like activity and potential applications in both in vivo and in vitro settings for treating hyperuricemia . These nanozymes offer advantages such as stability and cost-effectiveness compared to traditional enzyme therapies.

Case Studies

StudySubjectFindings
ALLN-346 StudyURKO MiceSignificant reduction in plasma and urine urate levels; 44% decrease over 7 days .
MVSM ApplicationIn vitro & In vivoDemonstrated catalytic activity similar to natural uricase; potential for enzyme-free analysis .
Directed EvolutionMutant UricasesImproved enzyme activity through molecular engineering techniques .

生物活性

Urate oxidase (UOX), also known as uricase, is an enzyme that catalyzes the oxidation of uric acid into allantoin, a compound that is more soluble and easier to excrete. This enzymatic reaction plays a crucial role in purine metabolism and has significant implications for various medical conditions, particularly hyperuricemia and gout. This article explores the biological activity of urate oxidase, supported by recent research findings, case studies, and data tables.

Urate oxidase facilitates the conversion of uric acid to allantoin through a three-step oxidative pathway. The enzyme’s activity is essential for organisms that can metabolize purines effectively, as it helps prevent the accumulation of uric acid, which can lead to crystallization and subsequent inflammatory responses in joints and tissues.

Key Research Findings

  • Catalytic Efficiency : Recent studies have demonstrated efforts to enhance the catalytic efficiency of urate oxidase through directed evolution. For instance, mutants like D44V/Q268R showed a significant increase in enzyme activity—up to 129% higher than the wild-type enzyme—indicating that structural modifications can lead to improved therapeutic effectiveness .
  • Clinical Applications : Urate oxidase is clinically utilized in treating conditions like tumor lysis syndrome (TLS) and hyperuricemia associated with chemotherapy. A systematic review highlighted its efficacy in rapidly reducing serum uric acid levels in patients undergoing treatment for leukemia and lymphoma, with significant decreases observed within hours of administration .
  • Comparative Efficacy : In head-to-head trials against allopurinol, urate oxidase demonstrated superior performance in lowering plasma uric acid concentrations. For example, patients receiving recombinant urate oxidase (Rasburicase) experienced a median decrease from 9.7 mg/dL to 1 mg/dL within four hours .

Case Study 1: Treatment of Hyperuricemia in Cancer Patients

A cohort study involving 131 patients with newly diagnosed leukemia or lymphoma treated with Rasburicase showed rapid reductions in plasma uric acid levels. The treatment resulted in a median decrease from 4.3 mg/dL to 0.5 mg/dL after administration . Additionally, serum creatinine levels normalized within days, indicating effective renal function preservation during treatment.

Case Study 2: Efficacy in Tumor Lysis Syndrome

In another study focused on TLS prevention, urate oxidase was found to significantly lower serum uric acid levels without increasing the risk of renal failure compared to traditional therapies like allopurinol . However, the evidence regarding its impact on mortality rates remains inconclusive.

Table 1: Comparative Efficacy of Urate Oxidase vs. Allopurinol

TreatmentInitial Uric Acid (mg/dL)Uric Acid After 4 Hours (mg/dL)Serum Creatinine Change
Urate Oxidase9.71Decreased significantly
Allopurinol9.5Not specifiedDecreased minimally

Table 2: Mutant Variants of Urate Oxidase

Mutant VariantCatalytic Efficiency Increase (%)Km (μM)Vmax (μmol/min/mg)
Wild-Type-1005
D44V/Q268R1296812
K285Q837510

属性

IUPAC Name

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDHZMLJOJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N5O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9002-12-4
Record name Urate oxidase
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxidase, urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。